Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate
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Overview
Description
tert-Butyl N-[(E)-2,2-dimethylhexan-3-ylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of tert-butyl carbamate with 2,2-dimethylhexan-3-one in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(E)-2,2-dimethylhexan-3-ylideneamino]carbamate can undergo oxidation reactions, particularly at the carbamate group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the compound. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: In organic synthesis, Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology and Medicine: The carbamate group can be used to mask the activity of a drug until it reaches the target site, where it is then cleaved to release the active drug .
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and fine chemicals. Its stability and reactivity make it a valuable tool in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound, such as in drug design or peptide synthesis .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
N-Boc-ethylenediamine: Another carbamate used in peptide synthesis.
tert-Butyl N-phenylcarbamate: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[(E)-2,2-dimethylhexan-3-ylideneamino]carbamate is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly effective as a protecting group in complex organic syntheses. Its ability to undergo various chemical reactions also adds to its versatility and usefulness in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(E)-2,2-dimethylhexan-3-ylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-8-9-10(12(2,3)4)14-15-11(16)17-13(5,6)7/h8-9H2,1-7H3,(H,15,16)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJUKOHGKAAZHP-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)OC(C)(C)C)/C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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